(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
Brand Name:
Vulcanchem
CAS No.:
188885-43-0
VCID:
VC0060883
InChI:
InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1
SMILES:
C1CCC2C(C1)COC(O2)C3=CC=CC=C3
Molecular Formula:
C14H18O2
Molecular Weight:
218.29 g/mol
(2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
CAS No.: 188885-43-0
Main Products
VCID: VC0060883
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
CAS No. | 188885-43-0 |
---|---|
Product Name | (2R,4Ar,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
Molecular Formula | C14H18O2 |
Molecular Weight | 218.29 g/mol |
IUPAC Name | (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |
Standard InChI | InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1 |
Standard InChIKey | JPNPJOMIWGWQMU-HZSPNIEDSA-N |
Isomeric SMILES | C1CC[C@H]2[C@H](C1)CO[C@H](O2)C3=CC=CC=C3 |
SMILES | C1CCC2C(C1)COC(O2)C3=CC=CC=C3 |
Canonical SMILES | C1CCC2C(C1)COC(O2)C3=CC=CC=C3 |
Synonyms | 4H-1,3-Benzodioxin,hexahydro-2-phenyl-,(2R,4aR,8aS)-rel-(9CI) |
PubChem Compound | 23248379 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume